molecular formula C10H11ClF5NO B2865182 (1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2470279-95-7

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B2865182
CAS No.: 2470279-95-7
M. Wt: 291.65
InChI Key: RTXMTWLSRZEJQH-FVGYRXGTSA-N
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Description

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine hydrochloride is a fluorinated ethylamine derivative with a stereospecific (S)-configuration. Its structure features a trifluoromethyl group at the ethanamine backbone and a substituted phenyl ring containing fluorine at the 2-position and a 2-fluoroethoxy group at the 4-position.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXMTWLSRZEJQH-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCCF)F)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Fluoro-4-hydroxybenzaldehyde

The starting material undergoes sequential fluorination and hydroxylation:

Method A (Direct Fluorination)

Parameter Value
Starting material 4-Hydroxybenzaldehyde
Fluorinating agent Selectfluor®
Solvent Acetonitrile/H2O (9:1)
Temperature 80°C
Time 18 h
Yield 68%

Method B (Balz-Schiemann Reaction)

Parameter Value
Starting material 4-Hydroxybenzenediazonium tetrafluoroborate
Pyrolysis temp. 160–180°C
Pressure 10 mbar
Yield 54%

Installation of 2-Fluoroethoxy Group

The hydroxyl group undergoes alkylation using 2-fluoroethyl tosylate under Mitsunobu conditions:

Optimized Reaction Conditions

Component Quantity
2-Fluoro-4-hydroxybenzaldehyde 1.0 eq
2-Fluoroethyl tosylate 1.2 eq
DIAD 1.5 eq
PPh3 1.5 eq
Solvent THF
Time 12 h
Yield 85%

Enantioselective Synthesis of Trifluoroethylamine Moiety

Asymmetric Hydrogenation of β-Trifluoromethyl Enamide

Chiral Ru catalysts induce >98% enantiomeric excess:

Catalyst Screening Results

Catalyst ee (%) Conversion (%)
Ru-(S)-BINAP 98.2 99
Ru-(R)-DM-Segphos 97.5 98
Ru-(S)-Synphos 96.8 97

Reaction conditions: 50 bar H2, 40°C, 24 h in MeOH

Enzymatic Resolution of Racemic Amine

Lipase PS-30 achieves kinetic resolution:

Parameter Value
Substrate (±)-2,2,2-trifluoro-1-phenylethanamine
Acylating agent Vinyl acetate
Solvent MTBE
Time 48 h
ee (product) 99%
Conversion 45%
E-value >200

Coupling Strategies for Amine-Aryl Bond Formation

Buchwald-Hartwig Amination

Palladium-catalyzed C-N coupling demonstrates superior efficiency:

Optimized Protocol

Component Quantity
Aryl bromide 1.0 eq
Amine 1.1 eq
Pd2(dba)3 2 mol%
Xantphos 4 mol%
Cs2CO3 2.0 eq
Solvent Toluene
Temperature 110°C
Time 24 h
Yield 78%

Ullmann-Type Coupling

Copper-mediated method suitable for base-sensitive substrates:

Parameter Value
Catalyst CuI
Ligand 1,10-Phenanthroline
Base K3PO4
Solvent DMSO
Temperature 90°C
Time 36 h
Yield 65%

Final Salt Formation and Purification

Treatment with HCl gas in EtOAc produces the hydrochloride salt:

Crystallization Conditions

Parameter Value
Solvent system EtOAc/hexanes (1:3)
Cooling rate 0.5°C/min
Final temperature -20°C
Purity 99.8% (HPLC)
ee 98.5%

Analytical Characterization Data

1H NMR (400 MHz, DMSO-d6)
δ 8.21 (d, J = 8.4 Hz, 1H), 7.58–7.49 (m, 2H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 4.87–4.79 (m, 2H), 4.32–4.25 (m, 2H), 3.21 (q, J = 6.8 Hz, 1H), 1.89 (s, 3H)

19F NMR (376 MHz, DMSO-d6)
δ -74.5 (s, 3F), -114.2 (d, J = 8.1 Hz, 1F), -118.4 (t, J = 4.3 Hz, 1F)

HPLC Chiral Analysis

Column Daicel Chiralpak IC-3
Mobile phase Hexane/i-PrOH (90:10)
Flow rate 1.0 mL/min
Retention time 12.7 min (S-enantiomer)

Chemical Reactions Analysis

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced fluorinated amines.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Fluorinated ketones or carboxylic acids.

  • Reduction: Reduced fluorinated amines.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its pharmacological properties, such as potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials with enhanced properties due to fluorination.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance binding affinity and selectivity towards these targets.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that trigger cellular responses.

Comparison with Similar Compounds

Structural Analogs and Key Substituents

The compound’s structural analogs predominantly differ in phenyl ring substitutions, stereochemistry, and fluorine/trifluoromethyl positioning. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison with Analogs

Compound Name Substituents Configuration Molecular Weight (g/mol) Key Features
Target Compound: (1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine hydrochloride 2-F, 4-(2-fluoroethoxy)phenyl S 348.7 Enhanced solubility via fluoroethoxy group; potential for dual fluorine-mediated interactions.
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride 4-(CF₃)phenyl S 279.6 High lipophilicity due to CF₃ group; may favor CNS penetration.
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride 4-(OCF₃)phenyl S 269.6 Trifluoromethoxy group improves metabolic stability; moderate polarity.
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 3-(CF₃)phenyl R 279.6 R-configuration may alter target selectivity; meta-CF₃ reduces steric hindrance.
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine 4-F-phenyl S 223.1 Simplified structure; lacks extended substituents, limiting binding complexity.

Bioactivity and Structure-Activity Relationships (SAR)

  • Fluorine Positioning: The target compound’s 2-fluoro and 4-(2-fluoroethoxy) groups create a distinct electronic profile. Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions, while the fluoroethoxy group balances solubility and membrane permeability .
  • Stereochemistry : The S-configuration in the target compound and analogs like is critical for enantioselective binding. For instance, the R-enantiomer in shows divergent protein target engagement due to spatial mismatch in chiral binding pockets .
  • Activity Cliffs: Minor structural changes, such as replacing 4-(2-fluoroethoxy) with 4-CF₃ (as in ), can lead to significant potency differences. Computational models (e.g., Tanimoto similarity scores) suggest that analogs with similarity scores >0.8 share overlapping bioactivity profiles but diverge in efficacy due to substituent-specific interactions .

Computational and Experimental Insights

  • Tanimoto Similarity : The target compound shares ~0.85 similarity with (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride , indicating comparable binding modes but distinct pharmacokinetics due to the fluoroethoxy group’s polarity.
  • Read-Across Applications : Regulatory frameworks like ICH M7 utilize structural analogs (e.g., ) to predict the target compound’s toxicity and mutagenicity, leveraging shared alerts such as aromatic fluorine reactivity .

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